![molecular formula C16H11N5O B13107949 5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 921627-82-9](/img/structure/B13107949.png)
5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
For industrial production, the synthesis of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can be scaled up using the same methods mentioned above. The use of microwave irradiation is particularly advantageous for large-scale production due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
科学的研究の応用
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole ring structure and is used in medicinal chemistry for drug design.
Uniqueness
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
921627-82-9 |
|---|---|
分子式 |
C16H11N5O |
分子量 |
289.29 g/mol |
IUPAC名 |
5-phenyl-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11N5O/c1-2-4-12(5-3-1)14-10-15(21-16(20-14)18-11-19-21)22-13-6-8-17-9-7-13/h1-11H |
InChIキー |
LYIQVJDENHKQFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)OC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


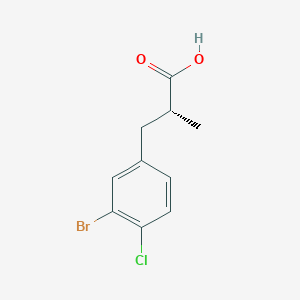

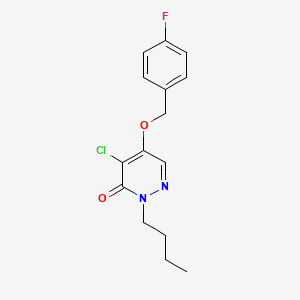
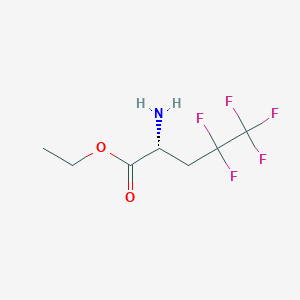
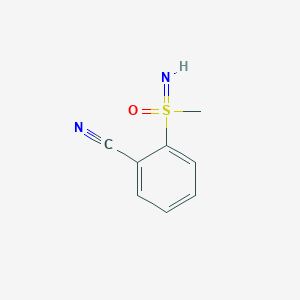
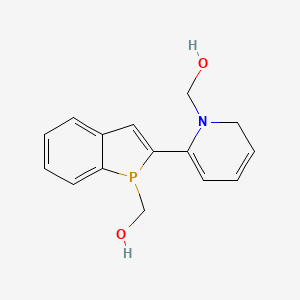

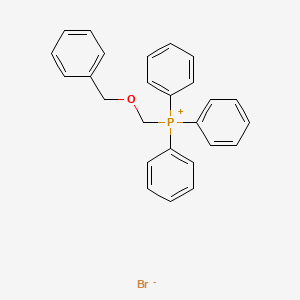


![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)
